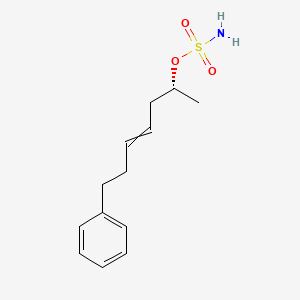
(2R)-7-Phenylhept-4-en-2-yl sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-7-Phenylhept-4-en-2-yl sulfamate is an organic compound characterized by the presence of a sulfamate group attached to a hept-4-en-2-yl chain with a phenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-7-Phenylhept-4-en-2-yl sulfamate typically involves the reaction of 7-phenylhept-4-en-2-ol with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The general reaction scheme is as follows:
7-Phenylhept-4-en-2-ol+Sulfamoyl chloride→(2R)-7-Phenylhept-4-en-2-yl sulfamate+HCl
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonates.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: The sulfamate group can be substituted by nucleophiles such as amines or alcohols under basic conditions, forming the corresponding substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfonates
Reduction: Amines
Substitution: Substituted sulfamates
Aplicaciones Científicas De Investigación
(2R)-7-Phenylhept-4-en-2-yl sulfamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of (2R)-7-Phenylhept-4-en-2-yl sulfamate involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure and potential anti-tumor activity.
Comparación Con Compuestos Similares
- 7-Phenylhept-4-en-2-yl sulfonate
- 7-Phenylhept-4-en-2-yl sulfate
- 7-Phenylhept-4-en-2-yl sulfonamide
Comparison: Compared to its analogs, (2R)-7-Phenylhept-4-en-2-yl sulfamate is unique due to the presence of the sulfamate group, which imparts distinct chemical reactivity and biological activity. For example, while sulfonates and sulfates are primarily involved in oxidation reactions, sulfamates can participate in both nucleophilic substitution and reduction reactions, offering a broader range of synthetic applications.
Propiedades
Número CAS |
648918-73-4 |
|---|---|
Fórmula molecular |
C13H19NO3S |
Peso molecular |
269.36 g/mol |
Nombre IUPAC |
[(2R)-7-phenylhept-4-en-2-yl] sulfamate |
InChI |
InChI=1S/C13H19NO3S/c1-12(17-18(14,15)16)8-4-2-5-9-13-10-6-3-7-11-13/h2-4,6-7,10-12H,5,8-9H2,1H3,(H2,14,15,16)/t12-/m1/s1 |
Clave InChI |
UOFLRGGWFFMFFK-GFCCVEGCSA-N |
SMILES isomérico |
C[C@H](CC=CCCC1=CC=CC=C1)OS(=O)(=O)N |
SMILES canónico |
CC(CC=CCCC1=CC=CC=C1)OS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde](/img/structure/B12588645.png)

![[(1R)-2,2,2-Trifluoro-1-methoxyethyl]benzene](/img/structure/B12588672.png)
![4-[(S)-Phenyl{[(1S)-1-phenylethyl]amino}methyl]benzene-1,3-diol](/img/structure/B12588679.png)
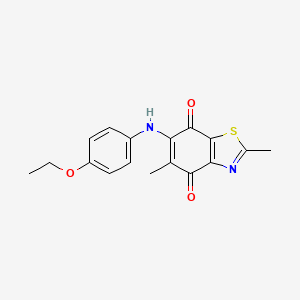
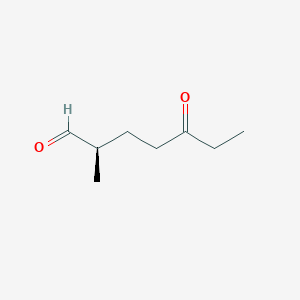
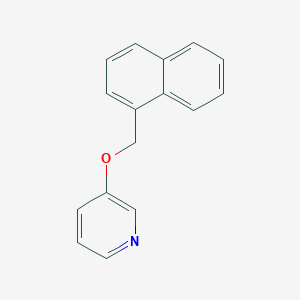

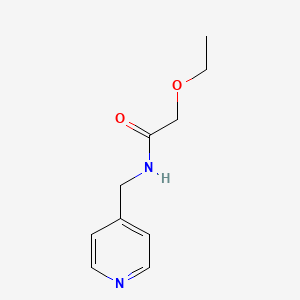
![Pyrrolidine, 1-[[6-(cyclohexylmethyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12588704.png)
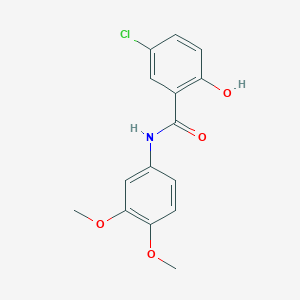
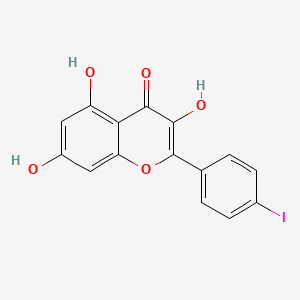
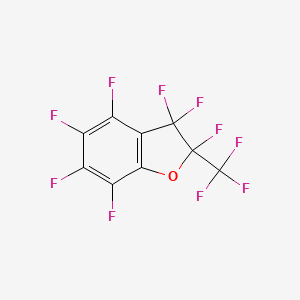
![1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine](/img/structure/B12588727.png)
